
2,3-dihydro-1H-indol-4-yl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring . One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . The Fischer indole synthesis is another method, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of functional groups in the indole ring is a common synthetic strategy.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Boron hydrides are commonly used for the reduction of functional groups.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroindole: A closely related compound with similar properties.
2-Chloromelatonin: Another derivative with neuroprotective properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethylsilyl group can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NSi |
|---|---|
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indol-4-yl(trimethyl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-6,12H,7-8H2,1-3H3 |
Clave InChI |
VBVMUZVFJACSIH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC2=C1CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


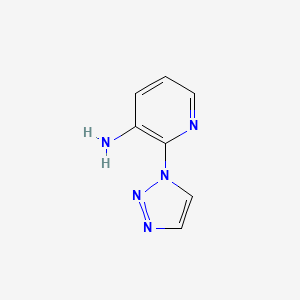
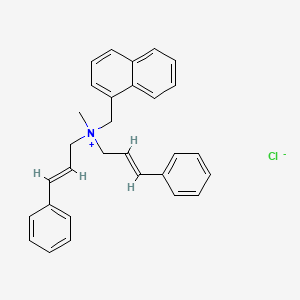
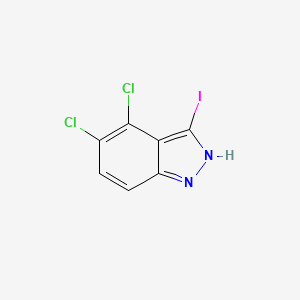
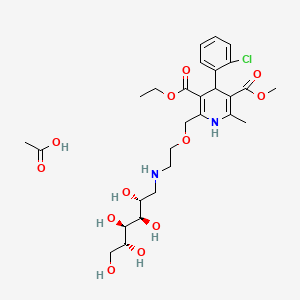
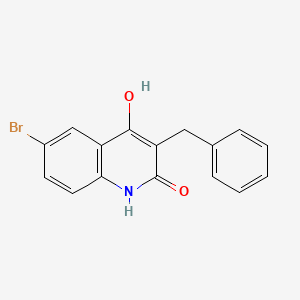

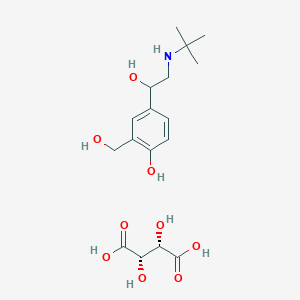
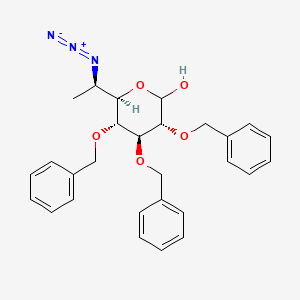
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
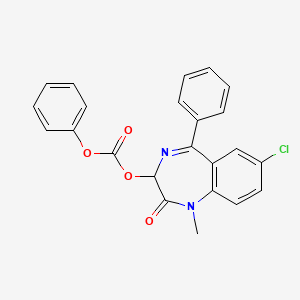
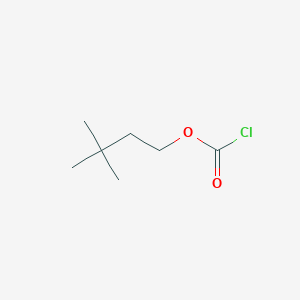

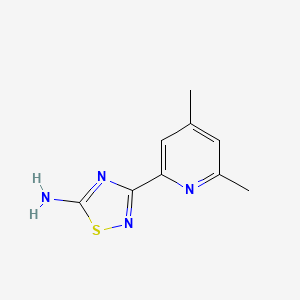
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
